molecular formula C11H12FN3O B1404684 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1443291-24-4

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1404684
CAS No.: 1443291-24-4
M. Wt: 221.23 g/mol
InChI Key: YKRBNKUQFRWTNW-UHFFFAOYSA-N
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Description

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a recognized inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis. By potently inhibiting PFKFB3, this compound effectively reduces the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). This action leads to a significant suppression of glycolytic flux, a metabolic pathway that is often excessively upregulated in cancer cells to support their rapid proliferation and biomass production, a phenomenon known as the Warburg effect. Consequently, this inhibitor is a valuable pharmacological tool for investigating cancer metabolism, exploring the therapeutic potential of targeting glycolytic pathways to induce anti-proliferative and pro-apoptotic effects in malignant cells . Research utilizing this compound extends beyond oncology, providing insights into the role of PFKFB3-driven glycolysis in other pathological conditions characterized by aberrant cell growth and angiogenesis, such as pulmonary arterial hypertension . Its application is critical for dissecting the complex interplay between metabolic reprogramming and disease progression, offering a strategic approach to identify novel therapeutic targets.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRBNKUQFRWTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165462
Record name 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443291-24-4
Record name 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443291-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 4-fluorobenzyl azide or 4-fluorobenzyl bromide (converted to azide)
  • Terminal alkyne with an ethan-1-ol substituent or its protected form
  • Copper(I) catalyst (e.g., CuSO4/sodium ascorbate system) for cycloaddition

Reaction Conditions

Step Reaction Type Reagents & Catalysts Solvent(s) Temperature Time Notes
1 Azide formation 4-fluorobenzyl bromide + NaN3 DMF or DMSO 50-70 °C 4-6 hours Formation of 4-fluorobenzyl azide
2 Click cycloaddition 4-fluorobenzyl azide + alkyne t-BuOH/H2O or MeOH/H2O Room temp to 60 °C 12-24 hours Cu(I) catalyst used, regioselective
3 Hydroxyl group introduction If alkyne protected, deprotection Acidic/basic aqueous Ambient to 50 °C 1-3 hours To yield ethan-1-ol substituent
4 Purification Chromatography or recrystallization Various solvents Ambient - Ensures high purity final product

Analytical Monitoring

  • High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure of intermediates and final product.
  • Mass spectrometry (MS) for molecular weight confirmation.

Reaction Mechanism Highlights

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a concerted mechanism forming the 1,4-disubstituted 1,2,3-triazole ring.
  • The 4-fluorophenylmethyl group is introduced through nucleophilic substitution or direct use of the azide precursor.
  • The ethan-1-ol substituent is either part of the alkyne starting material or introduced post-cyclization via reduction or hydrolysis.

Research Findings and Optimization

  • Optimal yields (typically >70%) are achieved by controlling solvent polarity and maintaining mild temperatures to prevent side reactions.
  • Use of aqueous-organic solvent mixtures (e.g., tert-butanol/water) enhances solubility of reactants and catalyst efficiency.
  • Purification by silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) provides high purity (>95%) product.
  • Scale-up requires careful control of copper catalyst loading and reaction time to avoid copper residues in the final product.

Data Summary Table

Parameter Details
Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
CAS Number 1443291-24-4
Key Synthetic Step Copper(I)-catalyzed azide-alkyne cycloaddition
Typical Yield 70-85%
Common Solvents t-BuOH/H2O, MeOH, DMF, DMSO
Temperature Range Ambient to 70 °C
Purification Techniques Silica gel chromatography, recrystallization
Analytical Techniques HPLC, NMR, MS

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. For example:

  • Oxidation to ketone : Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent converts the hydroxyl group to a ketone, yielding 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one .

  • Selectivity : The triazole ring remains stable under mild oxidation conditions, preserving the heterocyclic structure .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces esters:

ROH+R COClR OOCR+HCl\text{ROH}+\text{R COCl}\rightarrow \text{R OOCR}+\text{HCl}

Yields depend on steric hindrance from the bulky triazole substituent .

Ether Formation

Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions generates ether derivatives:

ROH+R XROR +HX\text{ROH}+\text{R X}\rightarrow \text{ROR }+\text{HX}

Reactivity is modulated by the electron-withdrawing fluorine atom on the benzyl group.

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits characteristic reactivity:

Electrophilic Substitution

  • Halogenation : Bromination at the C5 position occurs under electrophilic conditions (e.g., Br₂/FeBr₃) .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the triazole ring, though regioselectivity is influenced by the fluorophenyl group.

Cycloaddition

The triazole’s strained structure allows participation in Huisgen cycloadditions with alkynes or azides, forming fused heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl group:

Reaction Type Reagents Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives60–75%
Buchwald-HartwigAmines, Pd₂(dba)₃Aminated fluorophenyl-triazole compounds55–80%

Reductive Transformations

The hydroxyl group can be reduced to a methylene unit:

  • Deoxygenation : Using LiAlH₄ or BH₃·THF converts the alcohol to 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethane .

Acidic Conditions

  • Protonation : The triazole nitrogen becomes protonated in strong acids (e.g., H₂SO₄), enhancing solubility but reducing nucleophilicity .

Basic Conditions

  • Deprotonation : The hydroxyl group (pKa ~16–18) forms alkoxide ions, facilitating SN2 reactions.

Comparative Reactivity of Analogues

Structural analogs exhibit modified reactivity due to substituent effects:

Compound Key Reactivity Difference Source
1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-methanolHigher esterification yields due to reduced steric bulk
5-Methyltriazole derivativesFaster electrophilic substitution at C5

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Photostability : The fluorophenyl group enhances resistance to UV-induced degradation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. The specific compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has shown promising results against various bacterial and fungal strains, suggesting its potential as a new antibiotic or antifungal agent. Studies have demonstrated its efficacy against resistant strains of bacteria, making it a candidate for further development in pharmaceuticals aimed at combating infections .

Anticancer Research

The unique structural features of this compound may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific receptors or enzymes that are crucial for cancer cell proliferation. Ongoing research aims to elucidate its mechanisms of action and potential as an anticancer agent .

Materials Science

In materials science, the electronic properties of triazole derivatives like this compound have been studied using advanced techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. These studies are essential for understanding how such compounds can be utilized in developing new materials with specific electronic or optical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds demonstrated that this compound exhibited superior antimicrobial activity compared to other similar compounds. The research involved testing against a panel of bacteria and fungi, revealing that the fluorine substitution significantly enhanced the compound's lipophilicity and biological activity .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism was attributed to its ability to interfere with metabolic pathways critical for cell survival. Further pharmacokinetic studies are underway to assess its absorption, distribution, metabolism, and excretion profiles in vivo .

Mechanism of Action

The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the triazole ring, focusing on synthesis, physicochemical properties, and biological relevance.

Key Observations :

  • Substituent Effects on Yield: The quinoline-substituted analog (50% yield) demonstrates lower efficiency compared to simpler aryl groups, likely due to steric hindrance or reduced reactivity of the quinoline moiety.
  • Synthetic Methods : Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , with sodium nitrite often employed as a catalyst .
  • Functional Group Impact: The trifluoroacetyl group in the trifluoroethanone derivative introduces strong electron-withdrawing effects, altering reactivity and solubility compared to hydroxyl-bearing analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 221.23 1.2 1 (OH) 4 (N3, O)
1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 237.68 1.8 1 (OH) 4
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 209.63 1.0 1 (OH) 4
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 289.64 2.5 0 5

Key Observations :

  • Lipophilicity : The 4-chlorophenyl analog has a higher LogP (1.8) than the target compound (1.2), reflecting increased hydrophobicity due to chlorine substitution .
  • Hydrogen Bonding: Methanol-containing analogs (e.g., ) retain one hydrogen bond donor, while trifluoroethanone derivatives lack donors, reducing solubility in polar solvents .
  • Electron Effects : Fluorine in the target compound enhances electronegativity and metabolic stability compared to chlorine or methyl groups .

Key Observations :

  • 4-Fluorophenyl Motif : Derivatives with this group (e.g., LQFM-096 and the COX-2 inhibitor ) highlight its role in enhancing target binding, likely through fluorine’s electronegativity and van der Waals interactions.
  • Ethanol vs. Methanol: The hydroxyl group in ethanol-containing compounds may improve solubility for in vivo applications compared to methanol analogs .
  • Anticancer Potential: Triazole-ethanol derivatives have demonstrated moderate cytotoxicity, suggesting the target compound could be optimized for similar applications .

Biological Activity

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known by its CAS number 1443291-24-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

PropertyDetails
IUPAC Name 1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanol
Molecular Formula C₁₁H₁₂FN₃O
Molecular Weight 221.23 g/mol
CAS Number 1443291-24-4
PubChem CID 75176207
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways such as the Notch-AKT pathway .

Anticancer Activity

Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound has demonstrated:

  • Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells. This is facilitated by oxidative stress mechanisms that alter cellular homeostasis and trigger programmed cell death .

Case Study: Breast Cancer

A notable study investigated a derivative related to this compound (ZQL-4c), which exhibited strong anticancer effects against breast cancer cells. The findings revealed that ZQL-4c not only inhibited cell proliferation but also induced cell cycle arrest and apoptosis through ROS production and modulation of signaling pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that the presence of the triazole ring enhances the compound's ability to combat various bacterial strains. In particular, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. For instance:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring increases lipophilicity and potentially enhances bioactivity.
  • Hydroxyl Group : The hydroxyl group in the ethanolic structure contributes to hydrogen bonding interactions with biological targets, improving binding affinity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, similar triazole derivatives were prepared by reacting azides with terminal alkynes in THF/triethylamine (TEA) under nitrogen, followed by purification via column chromatography . Optimization involves adjusting reaction time (typically 12-24 hours), temperature (room temperature to 60°C), and copper catalyst loading (e.g., CuI at 5-10 mol%). Yield improvements (up to 85%) are achieved by using high-purity starting materials and inert conditions to prevent oxidation.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Confirm structure via 1H^1H and 13C^{13}C NMR. For instance, the ethanol moiety (CH2_2OH) in similar compounds shows characteristic peaks at δ ~4.5 ppm (CH2_2-OH) and δ ~3.7 ppm (OH) in 1H^1H NMR, while the triazole ring protons resonate at δ ~7.5-8.5 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (e.g., SHELX-2018) refines crystal structures. Parameters include R-factor < 0.05, data-to-parameter ratio > 15, and validation via CCDC deposition .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound’s bioactivity, such as anticancer or antifungal effects?

  • Methodological Answer :

  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. IC50_{50} values are calculated via dose-response curves (e.g., 45.1–78.9 µM for fluorophenyl-triazole derivatives ).
  • Antifungal Testing : Compare efficacy to commercial fungicides (e.g., tebuconazole) using mycelial growth inhibition assays. For example, triazole-alcohol derivatives showed 80-90% inhibition of Colletotrichum gloeosporioides at 100 µg/mL .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Variable Control : Standardize assays (e.g., cell line passage number, incubation time) to minimize variability. For instance, IC50_{50} discrepancies in triazole derivatives may arise from differences in cell viability protocols (e.g., MTT vs. resazurin assays) .
  • Structural Analogs : Compare substituent effects. Fluorophenyl groups enhance lipophilicity and membrane permeability compared to chlorophenyl analogs, impacting bioavailability .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Triazole rings often form hydrogen bonds with active-site residues, while fluorophenyl groups contribute to hydrophobic interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. For example, lower logP values (<3) in triazole-ethanol derivatives correlate with improved aqueous solubility and bioavailability .

Key Notes

  • Triazole-ethanol derivatives require strict handling protocols (gloves, PPE) due to potential toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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